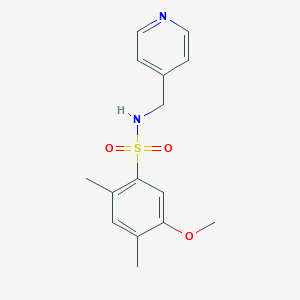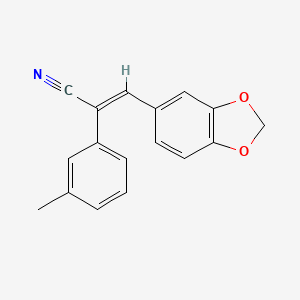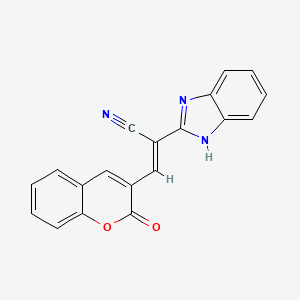![molecular formula C18H20F2N4O2 B5341627 2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B5341627.png)
2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one is a complex organic compound that features a piperidine ring, a pyridazinone core, and a difluoroaniline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoroaniline Moiety: This step involves the reaction of 3,4-difluoroaniline with a suitable electrophile to form the desired intermediate.
Formation of the Pyridazinone Core: The pyridazinone core is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Final Coupling: The final step involves coupling the piperidine intermediate with the pyridazinone intermediate under suitable conditions to form the target compound
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyridazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield piperidinones, while substitution reactions on the difluoroaniline moiety can introduce various functional groups .
科学的研究の応用
2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,4-Difluoroaniline: Shares the difluoroaniline moiety but lacks the piperidine and pyridazinone components.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Uniqueness
2-[2-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one is unique due to its combination of a piperidine ring, a pyridazinone core, and a difluoroaniline moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
IUPAC Name |
2-[2-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O2/c1-12-4-7-17(25)24(22-12)11-18(26)23-8-2-3-14(10-23)21-13-5-6-15(19)16(20)9-13/h4-7,9,14,21H,2-3,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHPDURMZVPHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-methyl-2-thienyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5341547.png)
![3-methoxy-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide](/img/structure/B5341550.png)
![2-[4-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5341557.png)
![N-[[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride](/img/structure/B5341559.png)
![4-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)pyrrolidin-2-yl]-3,5-dimethylisoxazole](/img/structure/B5341574.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cyclopentylacetamide](/img/structure/B5341587.png)
![1-(2-methylpyrimidin-4-yl)-3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B5341591.png)


![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B5341613.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-5-oxo-D-prolinamide](/img/structure/B5341614.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5341623.png)
![1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5341635.png)

